molecular formula C18H17N3O3S B2396822 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851987-67-2

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No. B2396822
CAS RN: 851987-67-2
M. Wt: 355.41
InChI Key: XUBNUDUHWVTPJM-UHFFFAOYSA-N
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Description

“N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid was used in one synthesis . The intermediate compounds were then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the types of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, the phenyl ring of the benzo[d]thiazol-2-yl group can interact with other molecules through π–π interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been analyzed using various methods . These properties include solubility, chemical shifts in NMR, and mass spectral data .

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been associated with anti-inflammatory properties . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Antimicrobial Activity

Thiazole, a component of this compound, is found in many potent biologically active compounds, including antimicrobial drugs . Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . In this context, derivatives of this compound that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .

Antifungal Activity

Thiazole is also found in antifungal drugs . This suggests that the compound could potentially be used in the development of new antifungal agents.

Antiviral Activity

Thiazole is found in antiretroviral drugs , indicating that this compound could potentially have applications in the treatment of viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activity . This suggests that the compound could potentially be used in cancer treatment.

Drug Development

Scientific research is used to develop new drugs . Given the diverse biological activities associated with this compound, it could potentially be used in the development of new therapeutic agents for various conditions.

Safety and Hazards

While specific safety and hazard information for “N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is not available in the sources, some benzothiazole derivatives have been considered safe anti-inflammatory agents .

properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-7-11(2)16-12(8-10)19-18(25-16)21-20-17(22)15-9-23-13-5-3-4-6-14(13)24-15/h3-8,15H,9H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBNUDUHWVTPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3COC4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

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